molecular formula C11H9F3O3 B1344282 2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid CAS No. 1157562-31-6

2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid

Cat. No.: B1344282
CAS No.: 1157562-31-6
M. Wt: 246.18 g/mol
InChI Key: IYYOCNQIQCLRHF-UHFFFAOYSA-N
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Description

2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid is an organic compound with the empirical formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety. It is a solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable phenyl derivative followed by the introduction of the trifluoromethoxy group. One common method involves the use of a cyclopropanation reaction with diazo compounds and transition metal catalysts to form the cyclopropane ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethoxy-substituted ketones, alcohols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The cyclopropane ring can provide rigidity to the molecule, affecting its binding affinity and selectivity towards targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of pharmaceuticals and specialty chemicals, offering enhanced stability and reactivity compared to its analogs .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYOCNQIQCLRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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